2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C8H5BrF4. It is a white to light yellow crystal powder . It has a molecular weight of 257.02 and its IUPAC name is 1-(bromomethyl)-4-fluoro-3-methyl-2-(trifluoromethyl)benzene .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a bromomethyl, a fluoro, a methyl, and a trifluoromethyl group . The InChI key for this compound is QBEHXDXQUVMEQX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a melting point of 58-62 °C . Its density is predicted to be 1.640±0.06 g/cm3 . It is sensitive to lachrymatory .Scientific Research Applications
Fluorination and Trifluoromethylation
The introduction of fluorine atoms or fluorinated groups into organic molecules is a key strategy in drug design due to the profound impact on the molecules' biological activities. Zhao and Hu (2012) discussed the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters, highlighting the importance of fluorinated moieties, especially the trifluoromethyl group, due to its lipophilic and electron-withdrawing properties. This process offers an alternative method for preparing (2,2,2-trifluoroethyl)arenes, which have potential utilities in medicinal chemistry and related fields (Zhao & Hu, 2012).
Antipathogenic Activity
Limban, Marutescu, and Chifiriuc (2011) investigated the antipathogenic activity of new thiourea derivatives, including fluorinated compounds, demonstrating their potential for developing novel anti-microbial agents with antibiofilm properties. Their work underscores the importance of incorporating fluorine atoms in the design of compounds with enhanced biological activities (Limban, Marutescu, & Chifiriuc, 2011).
Fluoroamide-Directed C-H Fluorination
Groendyke, AbuSalim, and Cook (2016) described a mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, showcasing a broad substrate scope and functional group tolerance. This method emphasizes the role of fluoroamides in directing the selective fluorination of organic compounds, contributing to the synthesis of fluorinated molecules without the need for noble metal additives (Groendyke, AbuSalim, & Cook, 2016).
Synthesis of Complex Molecules
The synthesis of complex molecules often requires the introduction of fluorinated groups to improve the compounds' properties. For example, the copper-mediated perfluoroalkylation of heteroaryl bromides with (phen)CuRF, as discussed by Mormino, Fier, and Hartwig (2014), demonstrates the utility of fluorinated reagents in the synthesis of fluoroalkyl heteroarenes. This process highlights the tolerance of various functional groups, providing a pathway to generate compounds less accessible from other methods (Mormino, Fier, & Hartwig, 2014).
Safety and Hazards
This compound is classified as a skin corrosive (1B) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, and P363 .
Biochemical Analysis
Biochemical Properties
Benzylic bromides, a group to which this compound belongs, are known to be involved in various reactions such as free radical bromination and nucleophilic substitution .
Molecular Mechanism
Benzylic bromides are known to undergo free radical reactions . In these reactions, a bromine atom is typically replaced by another functional group, which can alter the compound’s properties and interactions with other molecules.
Metabolic Pathways
Benzylic bromides can undergo various transformations, including oxidation and substitution, which could potentially involve various enzymes and cofactors .
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-4-methyl-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4/c1-5-2-3-6(4-10)8(11)7(5)9(12,13)14/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOASEHRCWSSDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CBr)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.